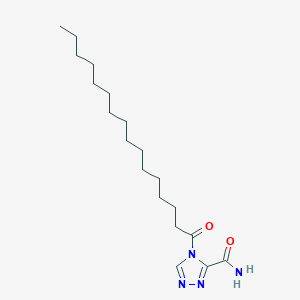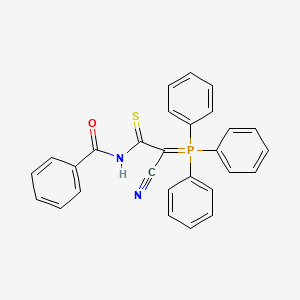
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: is a complex organic compound with the molecular formula C28H21N2OPS This compound is characterized by the presence of a cyano group, a triphenylphosphoranylidene moiety, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide typically involves the reaction of triphenylphosphine with a suitable cyano compound under controlled conditions. One common method includes the reaction of triphenylphosphine with 2-cyanoethanethioyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It can be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the triphenylphosphoranylidene moiety can stabilize reactive intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein-ligand interactions .
類似化合物との比較
Similar Compounds
N-(Triphenylphosphoranylidene)benzamide: Similar in structure but lacks the cyano and ethanethioyl groups.
4-Chloro-N-(2-cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the cyano group, in particular, allows for a wide range of synthetic transformations, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
155786-93-9 |
|---|---|
分子式 |
C28H21N2OPS |
分子量 |
464.5 g/mol |
IUPAC名 |
N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]benzamide |
InChI |
InChI=1S/C28H21N2OPS/c29-21-26(28(33)30-27(31)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,(H,30,31,33) |
InChIキー |
NGQLNYJGSCPBQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


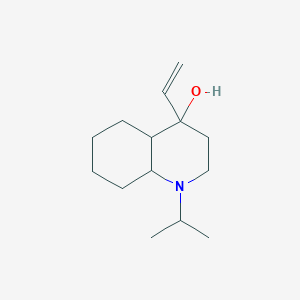

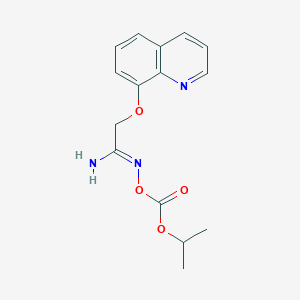
![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
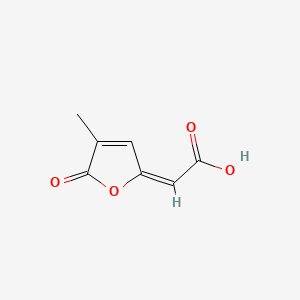



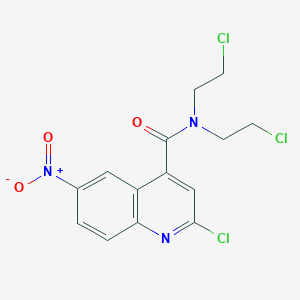

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
